molecular formula C26H24N4O2S B2740210 1-(3'-(4-methoxyphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one CAS No. 1017500-28-5

1-(3'-(4-methoxyphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one

Cat. No.: B2740210
CAS No.: 1017500-28-5
M. Wt: 456.56
InChI Key: ZXBAAYKOHICXPM-UHFFFAOYSA-N
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Description

1-(3'-(4-methoxyphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one is a synthetic compound with a unique structure that integrates several aromatic and heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of this compound involves multiple steps. Starting with the formation of a pyrazole ring, the process involves the cyclization of a hydrazine derivative with a 1,3-diketone under acidic conditions. Subsequent steps incorporate the phenyl and methoxyphenyl groups, with the final incorporation of a thiophene ring.

Industrial Production Methods: : For industrial-scale production, optimization of reaction conditions is crucial. This might involve catalytic methods, such as using Lewis acids or bases to speed up reactions, and continuous flow reactors to increase yield and purity while reducing reaction times and costs.

Chemical Reactions Analysis

Types of Reactions: : 1-(3'-(4-methoxyphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one can undergo various chemical reactions including:

Oxidation: : The methoxy group can be oxidized to a hydroxyl group using reagents like chromium trioxide (CrO3). Reduction : The ketone group can be reduced to an alcohol using hydrogenation in the presence of a palladium catalyst. Substitution : Aromatic substitutions can be achieved using electrophilic or nucleophilic reagents depending on the position of the substituent groups.

Common Reagents and Conditions

  • Oxidation: : Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC).

  • Reduction: : Hydrogen gas with a palladium catalyst, lithium aluminium hydride (LiAlH4).

  • Substitution: : Nitration using nitric acid and sulfuric acid; halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like AlCl3.

Major Products: : The major products formed depend on the type of reaction but could include hydroxylated, reduced, or substituted derivatives of the parent compound.

Scientific Research Applications

This compound has various applications in research:

  • Chemistry: : Used as a building block for the synthesis of complex organic molecules.

  • Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

  • Industry: : Could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound’s mechanism of action is primarily through its interactions with biological targets such as enzymes or receptors. The methoxy and phenyl groups can participate in π-π interactions, while the pyrazole rings can form hydrogen bonds or coordinate with metal ions, influencing the activity of enzymes or receptors and altering biological pathways.

Comparison with Similar Compounds

When compared to other bipyrazole derivatives, 1-(3'-(4-methoxyphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one stands out due to its incorporation of both a thiophene ring and a methoxyphenyl group

Similar Compounds

  • 1-phenyl-3,4-dihydro-3,4'-bipyrazole

  • 1-(4-methoxyphenyl)-3,4-dihydro-3,4'-bipyrazole

  • 1-(thiophen-2-yl)-3,4-dihydro-3,4'-bipyrazole

In essence, this compound is a versatile compound with diverse applications spanning chemistry, biology, medicine, and industry. Its unique structure and properties make it an exciting subject for ongoing research and development.

Properties

IUPAC Name

1-[3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O2S/c1-3-25(31)30-23(16-22(27-30)24-10-7-15-33-24)21-17-29(19-8-5-4-6-9-19)28-26(21)18-11-13-20(32-2)14-12-18/h4-15,17,23H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBAAYKOHICXPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CN(N=C3C4=CC=C(C=C4)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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